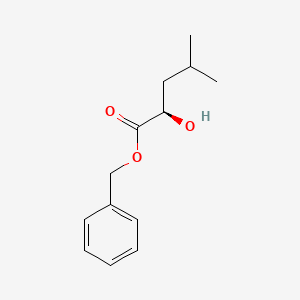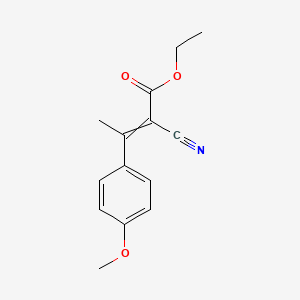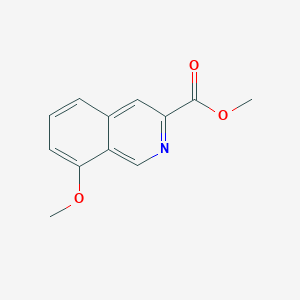
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with a benzyloxy and bromo group, and an amine group substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine typically involves the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 2-benzyloxy-5-bromo benzyl alcohol.
Amination: The brominated intermediate is then reacted with methylamine under basic conditions to form the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxy-5-bromo benzaldehyde or benzyloxy-5-bromo benzoic acid.
Reduction: n-(2-Benzyloxy benzyl)-n-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the synthesis of molecules for biological assays and studies.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May serve as a building block for the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and bromo groups may influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
- 2-(Benzyloxy)-5-bromo-N’-(2-hydroxybenzylidene)benzohydrazide
- 2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-propoxybenzylidene)benzohydrazide
Uniqueness:
- The unique combination of the benzyloxy and bromo substituents on the benzyl group, along with the methylamine moiety, imparts distinct chemical and biological properties to 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine.
- Its specific structure may offer advantages in terms of reactivity and selectivity in various chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C15H16BrNO |
|---|---|
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H16BrNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
GMLCKISGTKLTTI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
![1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene](/img/structure/B8705581.png)












